3-Acetyl-2-hydroxybenzoic acid
Description
Contextualization within Aromatic Carboxylic Acid Chemistry
3-Acetyl-2-hydroxybenzoic acid belongs to the class of aromatic compounds known as hydroxybenzoic acids, which are molecules featuring a benzene (B151609) ring substituted with both a carboxylic acid group and a hydroxyl group. nih.gov Specifically, it is a derivative of the well-known compound 2-hydroxybenzoic acid, more commonly known as salicylic (B10762653) acid. osti.govpharmaffiliates.com
Structural Features and Functional Group Interactions
The molecular structure of this compound (C₉H₈O₄) is characterized by a benzene ring substituted with a carboxylic acid group at position 1, a hydroxyl group at position 2, and an acetyl group at position 3. nih.gov This specific arrangement of functional groups allows for significant intramolecular interactions, primarily through hydrogen bonding.
A strong intramolecular hydrogen bond can form between the hydrogen of the phenolic hydroxyl group (-OH) and the carbonyl oxygen of the adjacent acetyl group. osti.govdoubtnut.com This interaction is a defining feature of its structure, influencing the molecule's conformation and chemical behavior. Studies on related molecules like salicylic acid show that such hydrogen bonds can create a pseudo-six-membered ring, which imparts a degree of planarity and rigidity to the molecule. osti.govaip.org This internal hydrogen bonding can affect the acidity of both the phenolic and carboxylic protons and influence the molecule's interaction with solvents and other reagents. researchgate.net
| Property | Value |
|---|---|
| IUPAC Name | This compound nih.gov |
| Synonyms | 3-Acetylsalicylic acid pharmaffiliates.com |
| CAS Number | 67127-78-0 nih.gov |
| Molecular Formula | C₉H₈O₄ nih.gov |
| Molecular Weight | 180.16 g/mol nih.gov |
| Descriptor | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 74.6 Ų nih.gov |
| Hydrogen Bond Donor Count | 2 nih.gov |
| Hydrogen Bond Acceptor Count | 4 nih.gov |
| Rotatable Bond Count | 2 nih.gov |
| Complexity | 224 nih.gov |
Historical Development and Emerging Research Areas in Organic Synthesis
The development of substituted hydroxybenzoic acids is closely linked to the history of their parent compounds and the discovery of key synthetic reactions. Salicylic acid has been a compound of interest for centuries, leading to extensive research into its derivatives. jmb.or.kr The synthesis of molecules like this compound often employs classic organic reactions. One notable method is the Fries rearrangement, a reaction that converts a phenolic ester into a hydroxy aryl ketone, which was first reported in 1908. wikipedia.orgsynarchive.com This reaction, or variations thereof, allows for the introduction of the acetyl group onto the phenolic ring, a key step in building the target molecule's scaffold. researchgate.netsemanticscholar.org
In contemporary organic synthesis, this compound is valued as a versatile precursor for constructing more elaborate molecular architectures, particularly heterocyclic compounds. The presence of the ketone, hydroxyl, and carboxylic acid functionalities provides multiple reaction sites for cyclization and condensation reactions.
Emerging research demonstrates its utility in synthesizing various heterocycles:
Oxadiazoles: The acetyl group can be elaborated into more complex side chains which can then be cyclized. For instance, research has shown the synthesis of 3-acetyl-2-substituted phenyl-5-aryl-2,3-dihydro-1,3,4-oxadiazole derivatives, which are investigated for their potential applications. ijpsr.info
Pyrazoles: The β-dicarbonyl-like nature of the acetyl and carboxyl groups (after suitable activation) can be exploited. For instance, a related compound, dehydroacetic acid, which also contains a 3-acetyl-4-hydroxy moiety, is used to synthesize 4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-1-arylpyrazoles.
Chalcones and Flavanones: The acetyl group can participate in Claisen-Schmidt condensations with aldehydes to form chalcones. A study on the related 3-acetyl-4-hydroxybenzoic acid showed it could be condensed with benzaldehyde (B42025) derivatives to produce 2'-hydroxychalcone-5'-carboxylic acids, which are intermediates for flavanones. semanticscholar.org
The strategic placement of its functional groups makes this compound a valuable building block, enabling the synthesis of diverse and complex molecules relevant to various fields of chemical research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
67127-78-0 |
|---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
3-acetyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H8O4/c1-5(10)6-3-2-4-7(8(6)11)9(12)13/h2-4,11H,1H3,(H,12,13) |
InChI Key |
TVYRJQXMQNZLNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)C(=O)O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Synthesis Pathways
Classical Synthetic Approaches and Their Mechanistic Underpinnings
Traditional methods for synthesizing acetylated hydroxybenzoic acids often rely on well-established named reactions that manipulate functional groups on the aromatic ring.
The Fries rearrangement is a cornerstone reaction for the synthesis of hydroxy aryl ketones from phenolic esters, making it highly relevant for producing acetylated derivatives of salicylic (B10762653) acid. vedantu.comwikipedia.org Named for German chemist Karl Theophil Fries, this rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid. wikipedia.orgthermofisher.com
The reaction typically begins with the acetylation of a phenol (B47542), such as 2-hydroxybenzoic acid (salicylic acid), to form its corresponding ester, 2-acetoxybenzoic acid (aspirin). derpharmachemica.com This ester is then treated with a Lewis acid, commonly aluminum chloride (AlCl₃). vedantu.comaakash.ac.in
The mechanism proceeds through several key steps:
The Lewis acid coordinates to the carbonyl oxygen of the acyl group, which is more electron-rich than the phenolic oxygen. wikipedia.org
This coordination polarizes the ester bond, leading to the rearrangement of the Lewis acid to the phenolic oxygen. vedantu.comaakash.ac.in
This step generates a free acylium carbocation (CH₃CO⁺). vedantu.comwikipedia.org
The acylium ion then attacks the activated aromatic ring via an electrophilic aromatic substitution, attaching the acetyl group directly to a carbon on the ring. vedantu.comaakash.ac.in
A final hydrolysis step liberates the hydroxy aryl ketone product. organic-chemistry.org
A critical aspect of the Fries rearrangement is its ortho- and para-selectivity, which can be controlled by reaction conditions. vedantu.comwikipedia.org This allows for targeted synthesis of specific isomers. For instance, the synthesis of 5-acetyl-2-hydroxybenzoic acid is achieved through the Fries rearrangement of 2-acetoxybenzoic acid. derpharmachemica.com Similarly, 3-acetyl-4-hydroxybenzoic acid can be produced from the rearrangement of methyl 4-acetoxybenzoate. semanticscholar.org
| Condition | Parameter | Favored Product | Rationale |
|---|---|---|---|
| Temperature | Low Temperature | Para-isomer | Thermodynamic Control: The para product is often the more stable isomer. |
| Temperature | High Temperature | Ortho-isomer | Kinetic Control: The ortho position is more readily accessible for the intramolecular rearrangement. |
| Solvent | Non-polar Solvents | Ortho-isomer | Favors a caged ion pair, promoting intramolecular attack at the nearby ortho position. organic-chemistry.org |
| Solvent | Polar Solvents | Para-isomer | Solvates the ionic intermediates, allowing for intermolecular attack at the more distant para position. |
The functionalization of benzoic acid derivatives is a fundamental process in organic synthesis. evitachem.com Direct acetylation of 2-hydroxybenzoic acid (salicylic acid) with reagents like acetic anhydride (B1165640) or acetyl chloride typically results in esterification of the hydroxyl group, yielding O-acetylsalicylic acid (aspirin). atamanchemicals.comquizlet.compearson.com
To achieve C-acetylation, where the acetyl group is attached to the carbon backbone of the ring, a Friedel-Crafts acylation or the aforementioned Fries rearrangement is necessary. thermofisher.cn However, the direct Friedel-Crafts acylation of phenols can be complicated, often forming the phenyl ester as the primary product, which then requires a subsequent rearrangement step. thermofisher.com Furthermore, the carboxyl group of benzoic acid is electron-withdrawing and deactivating, making electrophilic substitution at the meta-position (C3) challenging under classical conditions. scispace.com
Novel and Green Chemistry Synthetic Routes
Recent advancements have focused on developing more efficient, selective, and environmentally friendly methods for synthesizing functionalized hydroxybenzoic acids.
The Kolbe-Schmitt reaction is the classic industrial process for producing salicylic acid. wikipedia.orgtestbook.com It involves the carboxylation of sodium phenoxide with carbon dioxide under high temperature and pressure, followed by acidification. wikipedia.orgbyjus.com The mechanism is a nucleophilic addition of the phenoxide to CO₂. byjus.com While this reaction is foundational for producing the 2-hydroxybenzoic acid precursor, it is not an acetylation method itself.
As part of a broader shift toward green chemistry, enzymatic and microbial synthesis routes are being explored for producing hydroxybenzoic acids from renewable feedstocks. sigmaaldrich.com For example, engineered Escherichia coli has been used to synthesize 4-hydroxybenzoic acid (p-HBA) from glucose or L-tyrosine. nih.govresearchgate.netnih.gov These biological pathways typically use enzymes like chorismate lyase to convert intermediates from the aromatic amino acid pathway into the desired hydroxybenzoic acid. nih.govijrdt.org While these methods represent a sustainable alternative for producing the core hydroxybenzoic acid structure, enzymatic C-acetylation of the aromatic ring remains a significant challenge.
Modern organic synthesis has increasingly turned to transition-metal catalysis to achieve selective C-H bond functionalization, overcoming many limitations of classical methods. scispace.com This is particularly relevant for the meta-functionalization of benzoic acid derivatives, which has been a formidable challenge. gonzaga.edu
Researchers have developed protocols using palladium (Pd) and rhodium (Rh) catalysts to direct functionalization to specific positions on the aromatic ring. nih.govresearchgate.netrsc.org A notable advancement is the development of a template-assisted, Pd(II)-catalyzed method for the meta-C-H olefination and acetoxylation of benzoic acid derivatives. scispace.comgonzaga.eduresearchgate.net In this strategy, a removable nitrile-based sulfonamide template is attached to the carboxylic acid. This template directs the palladium catalyst to activate a C-H bond at the meta position, allowing for the introduction of an acetoxy group, which can lead to the desired 3-acetyl functionality after further steps. This catalyst-mediated approach offers high regioselectivity and efficiency, providing a modern shortcut to otherwise difficult-to-access isomers. scispace.com
| Catalyst System | Reaction Type | Position | Key Feature | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Ac-Gly-OH / AgOAc | C-H Olefination | meta | Requires a nitrile-based directing template. | nih.gov |
| (Cp*IrCl₂)₂ | C-H Functionalization | ortho | Catalytic reaction with benzoquinone leading to benzo[c]chromen-6-ones. | acs.org |
| Rh(III) | Oxidative Annulation | ortho | Cascade reaction of carboxylic acids with cyclopropanols. | rsc.org |
| Rh/Cu System | Oxidative Coupling | ortho | Coupling of 2-hydroxybenzoic acids with internal alkynes to form isocoumarins. | acs.org |
Multi-Step Synthesis Strategies for Complex Derivatives
3-Acetyl-2-hydroxybenzoic acid and its isomers are valuable building blocks for constructing more complex organic molecules. Their bifunctional nature (containing ketone, hydroxyl, and carboxylic acid groups) allows for a wide range of subsequent reactions. evitachem.com
For instance, 5-acetyl-2-hydroxybenzoic acid serves as a key intermediate in multi-step syntheses. derpharmachemica.com It can undergo a base-catalyzed condensation reaction (Claisen-Schmidt condensation) with various aromatic aldehydes to form chalcone (B49325) derivatives. These chalcones can then be cyclized to produce biologically relevant scaffolds such as dihydropyrazoles. derpharmachemica.com In a similar fashion, 3-acetyl-4-hydroxybenzoic acid has been used as the starting acetophenone (B1666503) to synthesize flavanone-6-carboxylic acid derivatives via condensation and subsequent ring-closure reactions. semanticscholar.org These strategies highlight the utility of acetylated hydroxybenzoic acids in the modular synthesis of complex heterocyclic and natural product-like molecules.
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of this compound requires careful control over several reaction parameters to maximize the yield of the desired isomer and minimize the formation of byproducts.
For the Fries Rearrangement , the key variables are temperature, solvent, and the nature of the catalyst. High reaction temperatures are known to favor the formation of the ortho-product (this compound), which is often the thermodynamically more stable product due to the potential for chelation with the catalyst. wikipedia.org Conversely, lower temperatures tend to favor the para-isomer. wikipedia.orgbyjus.com The choice of solvent also plays a role; non-polar solvents typically enhance the yield of the ortho-isomer, whereas more polar solvents can increase the proportion of the para-product. byjus.com While various Lewis acids like BF₃, TiCl₄, or SnCl₄ can be used, AlCl₃ is common and often required in stoichiometric excess as it complexes with both the reactant and the product. organic-chemistry.org Methanesulfonic acid has also been explored as a more environmentally friendly alternative catalyst. organic-chemistry.org
| Parameter | Condition | Effect on Yield/Selectivity | Reference |
|---|---|---|---|
| Temperature | High (e.g., >100 °C) | Favors ortho-isomer (this compound) formation (Thermodynamic control). | wikipedia.orgbyjus.com |
| Temperature | Low (e.g., <60 °C) | Favors para-isomer (5-Acetyl-2-hydroxybenzoic acid) formation (Kinetic control). | wikipedia.orgbyjus.com |
| Solvent | Non-polar (e.g., Nitrobenzene, CS₂) | Increases ratio of ortho-isomer. | byjus.com |
| Solvent | Solvent-free | Can lead to good yields (e.g., 67% for a related acetophenone) and is environmentally favorable. | semanticscholar.org |
| Catalyst | AlCl₃ (excess) | Standard catalyst, but large quantities are required, posing workup and waste challenges. | organic-chemistry.orgderpharmachemica.com |
For the Friedel-Crafts Acylation , optimization hinges on the choice of acylating agent, catalyst, and reaction temperature. Acetic anhydride is often used with a catalyst. Research into related acetylations has shown that solid acid catalysts, such as activated fly ash containing silica, can be highly effective and reusable, offering a green chemistry alternative to traditional Lewis acids. researchgate.net The reaction temperature must be carefully controlled to prevent decomposition and the formation of side products. The molar ratio of the reactants is also a critical factor to be optimized.
| Parameter | Condition | Effect on Yield/Purity | Reference Principle |
|---|---|---|---|
| Catalyst | Strong Lewis Acid (e.g., AlCl₃) | Effectively promotes acylation. Stoichiometry must be optimized. | masterorganicchemistry.com |
| Catalyst | Solid Acid Catalyst (e.g., Zeolites, Activated Fly Ash) | Offers potential for high yields (up to 96-97% in related reactions), easier separation, and reusability. | researchgate.netrsc.org |
| Reactant Ratio | Excess Acylating Agent | Can drive the reaction to completion but may lead to di-acylation or other side reactions if not controlled. | researchgate.net |
| Temperature | Optimized (e.g., 60-80 °C) | Balances reaction rate with the prevention of byproduct formation and substrate decomposition. | researchgate.net |
Chemical Reactivity and Mechanistic Investigations
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The reactivity of the benzene (B151609) ring in 3-acetyl-2-hydroxybenzoic acid towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its three substituents: the hydroxyl (-OH) group, the acetyl (-COCH₃) group, and the carboxylic acid (-COOH) group. These groups influence both the rate of reaction and the position (regioselectivity) of the incoming electrophile.
The hydroxyl group is a powerful activating group and an ortho, para-director. Its lone pair of electrons can be donated to the aromatic ring through resonance, increasing the ring's nucleophilicity and stabilizing the carbocation intermediate formed during substitution. Conversely, the acetyl and carboxylic acid groups are both deactivating, meta-directing groups. They withdraw electron density from the ring via both inductive and resonance effects, making the ring less reactive towards electrophiles.
In this compound, the directing effects of these substituents are as follows:
The -OH group at C2 directs incoming electrophiles to the ortho (C1, C3) and para (C5) positions. Since C1 and C3 are already substituted, it strongly directs towards C5.
The -COOH group at C1 directs incoming electrophiles to the meta (C3, C5) positions.
The -acetyl group at C3 directs incoming electrophiles to the meta (C1, C5) positions.
Nucleophilic aromatic substitution (SNAr) on this compound is generally unfavorable. wikipedia.orgmasterorganicchemistry.com This type of reaction requires an aromatic ring that is highly electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (such as a halide). wikipedia.orgchemistrysteps.com While the acetyl and carboxyl groups are electron-withdrawing, they are not as potent as nitro groups in activating the ring for nucleophilic attack. Furthermore, the molecule lacks a conventional leaving group like a halogen. Therefore, SNAr reactions would only be expected under harsh conditions or via alternative mechanisms like the benzyne (B1209423) mechanism, which requires a very strong base. chemistrysteps.com
Reactions Involving Carboxylic Acid Moiety
Esterification Reactions and Their Kinetics
The carboxylic acid functional group of this compound can be converted to an ester through various methods, most notably the Fischer esterification. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com
The mechanism of Fischer esterification is a reversible process involving several equilibrium steps. masterorganicchemistry.com
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Nucleophilic attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups.
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.
The reaction is an equilibrium, and to achieve high yields of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com
The kinetics of esterification reactions are generally second-order. mdpi.com The rate is dependent on the concentrations of both the carboxylic acid and the alcohol. mdpi.com For substituted benzoic acids, the reaction rate is influenced by the electronic nature of the substituents. Electron-withdrawing groups can sometimes increase the electrophilicity of the carbonyl carbon, but steric hindrance from bulky ortho substituents can significantly slow the reaction. In the case of this compound, the ortho-hydroxyl group could potentially slow the reaction due to steric effects and intramolecular hydrogen bonding.
Table 1: Typical Conditions for Fischer Esterification
| Reactant | Catalyst | Conditions | Product |
|---|---|---|---|
| Carboxylic Acid + Alcohol | H₂SO₄, HCl, TsOH | Heat, often with removal of H₂O | Ester + H₂O |
Amidation Reactions and Mechanistic Studies
The carboxylic acid moiety can also be converted into an amide. Direct reaction with an amine is generally not feasible as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated".
A common method for amide synthesis involves converting the carboxylic acid into a more reactive acyl chloride. This is typically achieved by reacting this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and will readily react with an amine (primary or secondary) to form the corresponding amide.
The mechanism is a nucleophilic acyl substitution:
Nucleophilic attack: The amine attacks the electrophilic carbonyl carbon of the acyl chloride.
Tetrahedral intermediate formation: A tetrahedral intermediate is formed.
Chloride ion elimination: The intermediate collapses, and the chloride ion is eliminated as a leaving group.
Deprotonation: A second molecule of the amine (or another base) removes a proton from the nitrogen to yield the final amide product.
Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be used to facilitate amide bond formation directly from the carboxylic acid and amine without isolating an acyl chloride intermediate. organic-chemistry.org
Reactions of the Acetyl Group (e.g., Condensation, Oxidation, Reduction)
The acetyl group, being a methyl ketone, is susceptible to a variety of reactions at the carbonyl carbon and the adjacent methyl protons.
Condensation Reactions: The α-hydrogens of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in aldol-type condensation reactions with aldehydes or other ketones. nih.govosti.gov For example, in the presence of a base like sodium hydroxide, this compound could react with an aldehyde (e.g., benzaldehyde) to form a β-hydroxy ketone, which may subsequently dehydrate to yield an α,β-unsaturated ketone (a chalcone (B49325) derivative).
Oxidation Reactions: The methyl ketone of the acetyl group can undergo the haloform reaction. ncert.nic.in When treated with a halogen (Br₂, Cl₂, I₂) in the presence of a strong base (e.g., NaOH), the acetyl group is converted into a carboxylate and a haloform (CHX₃). This reaction would transform this compound into a dicarboxylic acid derivative. Stronger oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the acetyl group to a carboxylic acid group. However, these harsh conditions may also lead to the oxidation of other parts of the molecule or degradation of the aromatic ring. libretexts.org
Reduction Reactions: The carbonyl of the acetyl group can be reduced.
Reduction to an alcohol: Using mild reducing agents like sodium borohydride (B1222165) (NaBH₄), the ketone can be selectively reduced to a secondary alcohol, yielding 3-(1-hydroxyethyl)-2-hydroxybenzoic acid.
Reduction to a methylene (B1212753) group: The acetyl group can be completely reduced to an ethyl group (-CH₂CH₃). This can be achieved under acidic conditions via the Clemmensen reduction (using zinc amalgam and concentrated HCl) or under basic conditions via the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like KOH at high temperatures). chemistrysteps.comlibretexts.org Catalytic hydrogenation (H₂/Pd-C) can also be used to reduce aryl ketones to alkyl groups. msu.edumsu.edu
Table 2: Common Reduction Reactions of the Acetyl Group
| Reagent | Conditions | Product Functional Group |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Secondary Alcohol (-CH(OH)CH₃) |
| Clemmensen Reduction (Zn(Hg), HCl) | Heat | Alkyl (-CH₂CH₃) |
| Wolff-Kishner Reduction (H₂NNH₂, KOH) | High Temperature (e.g., in ethylene (B1197577) glycol) | Alkyl (-CH₂CH₃) |
| Catalytic Hydrogenation (H₂/Pd-C) | High Pressure | Alkyl (-CH₂CH₃) |
Intramolecular Interactions and Rearrangement Mechanisms
Intramolecular Interactions: The proximity of the hydroxyl, acetyl, and carboxylic acid groups allows for significant intramolecular interactions, primarily through hydrogen bonding. In this compound, two main intramolecular hydrogen bonds are possible:
Between the hydrogen of the phenolic -OH group and the carbonyl oxygen of the adjacent acetyl group.
Between the hydrogen of the phenolic -OH group and the carbonyl oxygen of the adjacent carboxylic acid group.
Studies on analogous molecules, such as salicylic (B10762653) acid (2-hydroxybenzoic acid), have shown that the intramolecular hydrogen bond between the phenolic hydroxyl and the carboxyl group is quite strong. researchgate.netosti.gov This interaction influences the molecule's conformation, acidity, and reactivity. In this compound, a competitive hydrogen bonding scenario exists, and the preferred conformation would likely involve the formation of the most stable hydrogen-bonded ring.
Rearrangement Mechanisms:
Fries Rearrangement: If the phenolic hydroxyl group is first esterified (for example, to form 2-acetoxy-3-acetylbenzoic acid), this aryl ester could undergo a Fries rearrangement. byjus.comchemistrylearner.com This reaction, typically catalyzed by a Lewis acid (like AlCl₃), involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, usually at the ortho and para positions, to form a hydroxy aryl ketone. byjus.comsigmaaldrich.com The regioselectivity can be influenced by reaction conditions such as temperature and solvent. chemistrylearner.com
Baeyer-Villiger Oxidation: The acetyl group can undergo a Baeyer-Villiger oxidation upon treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganicchemistrytutor.com This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons. wikipedia.org The migratory aptitude of the adjacent groups determines the product. For an aryl methyl ketone, the aryl group has a higher migratory aptitude than the methyl group. organic-chemistry.org Therefore, the Baeyer-Villiger oxidation of this compound would be expected to yield an ester, specifically the acetate (B1210297) ester of 2,3-dihydroxybenzoic acid. The stereochemistry of the migrating group is retained during this rearrangement. pearson.com
Studies on Reaction Kinetics and Thermodynamics
A comprehensive review of scientific literature reveals a notable scarcity of specific experimental or computational studies focused on the reaction kinetics and thermodynamics of this compound. Research in this area has predominantly centered on its structural isomer, 2-acetoxybenzoic acid (acetylsalicylic acid), a widely used pharmaceutical.
Due to the lack of available data for this compound, this section will present findings from kinetic and thermodynamic investigations of its close structural isomer, acetylsalicylic acid, to provide context on the reactivity of a related compound. It is imperative to note that the following data pertains exclusively to acetylsalicylic acid and not this compound.
The synthesis of acetylsalicylic acid from salicylic acid and acetic anhydride (B1165640) has been the subject of computational chemistry studies to elucidate its reaction mechanism and energetic profile. These theoretical investigations provide valuable insights into the thermodynamics and kinetics of the acylation reaction.
A study utilizing the Restricted Hartree-Fock (RHF) method with a 3-21G basis set calculated the thermodynamic and kinetic parameters for the formation of acetylsalicylic acid. The findings indicate that the reaction is exothermic and proceeds with a relatively low activation energy. researchgate.net
Table 1: Calculated Thermodynamic and Kinetic Parameters for Acetylsalicylic Acid Formation researchgate.net
| Parameter | Value |
|---|---|
| Energy of Reaction (ΔE) | -1.21 kJ/mol |
| Activation Energy (Ea) | 7.95 kJ/mol |
Data from a computational study using the RHF/3-21G method.
These computational results support a two-stage reaction mechanism involving a transition state. researchgate.net
The thermal stability of acetylsalicylic acid has been investigated through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These studies show that its decomposition occurs in multiple steps under anhydrous conditions. nih.gov The kinetics of this thermal decomposition have been analyzed to determine key parameters such as activation energy and to predict the shelf life of the compound. nih.govbch.ro
Model-free isoconversional kinetic analysis of TGA data has been employed to determine the global activation energies as a function of the extent of the reaction. nih.gov Another study utilized the differential-isoconversional Friedman method and the non-parametric kinetics (NPK) method to obtain kinetic parameters from dynamic TG curves under non-isothermal conditions. bch.ro
Table 2: Kinetic Parameters of Thermal Decomposition of Acetylsalicylic Acid bch.ro
| Parameter | Method | Value |
|---|---|---|
| Activation Energy (E) | Friedman | Varies with conversion |
| Pre-exponential Factor (A) | Friedman | Varies with conversion |
| Reaction Order (n) | NPK | >1 (indicates complex process) |
Parameters obtained under non-isothermal conditions in a nitrogen atmosphere.
The research suggests that in the condensed phase, acetylsalicylic acid first decomposes to form linear oligomers, which are then converted into cyclic oligomers. nih.gov Such kinetic studies are crucial for understanding the stability and degradation pathways of the compound. nih.govbch.ro
The hydrolysis of acetylsalicylic acid to salicylic acid and acetic acid is a well-studied reaction, particularly due to its relevance in pharmaceutical stability and biological activity. Kinetic studies have been performed under various conditions (acidic, basic, and uncatalyzed) to understand the reaction mechanism. researchgate.net
Variable-temperature kinetic experiments, using spectrophotometric and fluorometric measurements, have been used to determine pseudo-first-order rate constants for the hydrolysis as a function of temperature. researchgate.net These experiments allow for the calculation of activation parameters using the Arrhenius and Eyring equations. researchgate.net
Table 3: Thermodynamic Activation Parameters for Basic Hydrolysis of Acetylsalicylic Acid
| Parameter | Value |
|---|---|
| Enthalpy of Activation (ΔH‡) | Data not available in provided search results |
| Entropy of Activation (ΔS‡) | Data not available in provided search results |
| Gibbs Free Energy of Activation (ΔG‡) | Data not available in provided search results |
Qualitative descriptions of these studies are available, but specific numerical values for these parameters were not present in the search results.
The hydrolysis of acetylsalicylic acid is known to be catalyzed by both acids and bases. researchgate.net Kinetic data from these studies are essential for predicting the stability of the compound in aqueous solutions at different pH levels. researchgate.net
Comprehensive Structural Characterization and Advanced Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for delineating the precise atomic connectivity and chemical environment of nuclei within a molecule. For 3-Acetyl-2-hydroxybenzoic acid, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its molecular framework.
The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each of its non-equivalent protons. The aromatic region would likely display a complex splitting pattern corresponding to the three protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the acetyl, hydroxyl, and carboxylic acid substituents. The acetyl group's methyl protons would appear as a singlet, typically in the range of 2.0-2.5 ppm. The hydroxyl and carboxylic acid protons would present as broad singlets at lower fields, with their exact chemical shifts being concentration and solvent dependent.
The ¹³C NMR spectrum would complement the proton data by identifying all nine unique carbon atoms in this compound. The carbonyl carbons of the acetyl and carboxylic acid groups would resonate at the lowest fields (typically >160 ppm). The aromatic carbons would appear in the approximate range of 110-160 ppm, with their specific shifts dictated by the attached functional groups. The methyl carbon of the acetyl group would be found at a much higher field.
To illustrate the expected chemical shifts, data for the structurally related compound, aspirin (B1665792) (2-acetoxybenzoic acid), is provided in the table below. thermofisher.com
| ¹H NMR (Aspirin in CDCl₃) | ¹³C NMR (Aspirin in CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| 11.77 | -COOH |
| 8.12 | Ar-H |
| 7.66 | Ar-H |
| 7.28 | Ar-H |
| 7.16 | Ar-H |
| 2.36 | -CH₃ |
Note: This data is for Aspirin and is intended to be illustrative of the types of signals expected for this compound.
Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal proton-proton couplings. Cross-peaks would be observed between the adjacent aromatic protons, allowing for the assignment of their relative positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. mdpi.com This would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, aiding in the unambiguous assignment of the aromatic CH groups and the acetyl methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. mdpi.com This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons of the acetyl group to the acetyl carbonyl carbon and the adjacent aromatic carbon. Similarly, the aromatic protons would show correlations to neighboring carbons, confirming the substitution pattern.
Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of molecules in the solid phase. It is particularly useful for characterizing polymorphism, where a compound can exist in different crystalline forms. While no specific solid-state NMR data for this compound has been reported, studies on related compounds like salicylic (B10762653) acid and aspirin demonstrate its utility. spectrabase.com An ssNMR study of this compound could reveal details about intermolecular interactions, such as hydrogen bonding, and differentiate between potential polymorphs by identifying variations in the chemical shifts and quadrupolar coupling constants of the nuclei in different crystalline environments.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A broad O-H stretching band for the carboxylic acid would likely appear in the region of 3300-2500 cm⁻¹. The O-H stretch of the phenolic hydroxyl group would also be present in this region. The C=O stretching vibrations of the carboxylic acid and the acetyl ketone would give rise to strong absorptions, typically in the range of 1750-1650 cm⁻¹. C-O stretching and aromatic C=C stretching vibrations would also be observed in the fingerprint region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations would be expected to produce strong Raman signals.
The following table presents typical IR absorption ranges for the functional groups present in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |
| Phenol (B47542) | O-H stretch | 3600 - 3200 (broad) |
| Carboxylic Acid | C=O stretch | 1725 - 1700 |
| Ketone (Aryl) | C=O stretch | 1700 - 1680 |
| Aromatic Ring | C=C stretch | 1600 - 1450 |
| Carboxylic Acid | C-O stretch | 1320 - 1210 |
| Phenol | C-O stretch | 1260 - 1180 |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to further confirm its structure. For this compound (C₉H₈O₄), the exact mass would be 180.0423 Da. nih.gov
Upon ionization in a mass spectrometer, the molecular ion ([M]⁺) would undergo fragmentation. A plausible fragmentation pathway for this compound would involve initial losses of small, stable molecules or radicals. Common fragmentations for benzoic acid derivatives include the loss of a hydroxyl radical (•OH, mass 17) or a carboxyl group (•COOH, mass 45). libretexts.org The acetyl group could also be lost as a ketene (B1206846) (CH₂=C=O, mass 42) or an acetyl radical (•COCH₃, mass 43).
A proposed fragmentation pathway could include:
Loss of a water molecule (H₂O, mass 18) from the molecular ion.
Loss of an acetyl radical (•COCH₃) to give a fragment at m/z 137.
Decarboxylation (loss of CO₂, mass 44) from the molecular ion or subsequent fragments.
The following table outlines some potential fragments and their expected m/z values.
| Proposed Fragment Ion | Neutral Loss | Expected m/z |
| [C₉H₈O₄]⁺ | - | 180.0423 |
| [C₉H₇O₃]⁺ | •OH | 163.0395 |
| [C₈H₅O₄]⁺ | •CH₃ | 165.0188 |
| [C₇H₅O₃]⁺ | •COCH₃ | 137.0239 |
| [C₈H₈O₂]⁺ | CO₂ | 136.0524 |
X-ray Diffraction Studies for Solid-State Structure and Crystal Packing
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the details of intermolecular interactions, such as hydrogen bonding, and how the molecules pack in the crystal lattice.
While a crystal structure for this compound is not available, data for the related compound 3-acetylbenzoic acid provides an example of the type of information that can be obtained. libretexts.org For 3-acetylbenzoic acid, the molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. libretexts.org
A hypothetical crystal structure of this compound would likely also feature hydrogen bonding involving the carboxylic acid and hydroxyl groups, potentially leading to the formation of dimers or more extended networks. The crystal packing would be influenced by these hydrogen bonds as well as other intermolecular forces.
The following table summarizes the crystallographic data for 3-acetylbenzoic acid as an illustrative example. libretexts.org
| Parameter | 3-Acetylbenzoic Acid |
| Chemical Formula | C₉H₈O₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8202 (1) |
| b (Å) | 15.6478 (3) |
| c (Å) | 12.9282 (3) |
| β (°) | 98.508 (1) |
| Volume (ų) | 764.31 (3) |
| Z | 4 |
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure
An exhaustive search for the electronic absorption (UV-Vis) and emission (fluorescence) spectra of this compound did not yield specific experimental data. Spectroscopic analysis is fundamental in understanding the electronic structure of a molecule, including its electron transition energies and photophysical properties. While general UV absorption characteristics are known for related compounds like benzoic acid and salicylic acid derivatives, this information cannot be accurately extrapolated to the 3-acetyl isomer due to the significant influence of substituent position on the electronic environment of the benzene ring. Without experimental spectra, key parameters such as the wavelength of maximum absorbance (λmax) and molar absorptivity, as well as any potential fluorescence properties, remain undetermined.
Advanced Spectroscopic Techniques (e.g., EPR for Radical Intermediates, TGA/DTA for Thermal Decomposition Mechanisms)
Similarly, there is no available information regarding the application of advanced spectroscopic and thermal analysis techniques to this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is crucial for detecting and characterizing paramagnetic species, such as radical intermediates that may form during chemical reactions or decomposition. No studies utilizing EPR to investigate potential radical formation from this compound have been found in the reviewed literature.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): TGA and DTA are essential for understanding the thermal stability and decomposition mechanisms of a compound. These analyses provide critical data on decomposition temperatures, mass loss events, and the endothermic or exothermic nature of thermal transitions. Despite the availability of such data for numerous other benzoic acid derivatives, specific TGA/DTA thermograms and detailed decomposition pathways for this compound are not present in the accessible scientific literature.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure and properties of molecules. By approximating the electron density, DFT calculations can predict a wide range of molecular characteristics with a good balance of accuracy and computational cost. For 3-Acetyl-2-hydroxybenzoic acid, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are instrumental in understanding its fundamental chemical nature.
The electronic structure of a molecule is key to its chemical reactivity. Molecular orbital (MO) theory, as implemented in DFT calculations, describes the distribution of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive.
For this compound, the presence of electron-withdrawing acetyl and carboxyl groups, and an electron-donating hydroxyl group on the benzene (B151609) ring influences the energies of the frontier molecular orbitals. The distribution of these orbitals would show significant localization on the aromatic ring and the functional groups, indicating the likely sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: This table is illustrative and based on typical values for similar aromatic compounds.
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. For this compound, theoretical calculations can provide valuable information about its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can then be correlated with experimental IR and Raman spectra to assign specific vibrational modes to the observed absorption bands. This is particularly useful for complex molecules where experimental spectra can be crowded and difficult to interpret.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. By comparing the calculated chemical shifts with experimental data, the molecular structure in solution can be confirmed. Discrepancies between calculated and experimental values can often be attributed to solvent effects or intermolecular interactions not fully accounted for in the computational model.
Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Experimental (ppm) | Calculated (ppm) |
| C (Carboxyl) | 170.1 | 171.5 |
| C (Ketone) | 203.5 | 204.2 |
| C-OH | 160.2 | 161.0 |
| C-Acetyl | 121.8 | 122.5 |
| Aromatic C | 118-136 | 119-137 |
Note: This table is for illustrative purposes and represents typical data for such a compound.
The acidity of the carboxylic acid and phenolic hydroxyl groups in this compound can be predicted using computational methods. The pKa value is related to the Gibbs free energy change of the deprotonation reaction in solution. This can be calculated using thermodynamic cycles that involve the gas-phase acidity and the solvation energies of the acid and its conjugate base.
The electronic effects of the acetyl and hydroxyl substituents on the benzoic acid moiety play a crucial role in determining the pKa. The electron-withdrawing nature of the acetyl group is expected to increase the acidity of the carboxylic acid (lower pKa) compared to benzoic acid. The intramolecular hydrogen bond between the phenolic hydroxyl group and the carboxyl group can also influence the acidity. Computational studies can dissect these electronic and structural effects to provide a detailed understanding of the molecule's ionization behavior in different environments.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about the electronic properties of a single molecule, molecular modeling and dynamics simulations are used to explore the conformational flexibility and intermolecular interactions of molecules over time.
This compound has several rotatable bonds, including those of the carboxyl, hydroxyl, and acetyl groups. Rotation around these bonds leads to different conformers with varying energies. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often done by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each point, resulting in a potential energy surface (PES).
For this compound, a key feature is the potential for intramolecular hydrogen bonding between the hydroxyl and carboxyl groups, and between the hydroxyl and acetyl groups. The most stable conformer is likely to be one that maximizes favorable intramolecular interactions and minimizes steric hindrance. The energy landscape can reveal the relative populations of different conformers at a given temperature.
In the solid state and in concentrated solutions, intermolecular interactions play a dominant role in the structure and properties of this compound. Molecular modeling can predict how individual molecules interact with each other to form larger assemblies.
Reaction Mechanism Elucidation via Computational Pathways
The Fries rearrangement is a well-established organic reaction that converts a phenolic ester to a hydroxy aryl ketone with the aid of a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org The widely accepted mechanism involves the coordination of the Lewis acid (e.g., AlCl3) to the carbonyl oxygen of the ester. This coordination polarizes the ester bond, leading to the formation of an acylium carbocation intermediate. wikipedia.org This electrophile then attacks the aromatic ring in an electrophilic aromatic substitution, primarily at the ortho and para positions. The product distribution between the ortho and para isomers can be influenced by reaction conditions such as temperature and solvent. organic-chemistry.org
In the context of this compound, a plausible synthetic precursor would be 2-carboxyphenyl acetate (B1210297). A computational study of this transformation would likely investigate the energetics of the following key steps:
Formation of the Lewis acid-ester complex.
Cleavage of the ester bond to form the acylium ion.
The transition states and intermediates for the electrophilic attack at the C3 position of the benzene ring.
Subsequent proton transfer and catalyst regeneration steps.
Computational chemistry, particularly Density Functional Theory (DFT), would be a powerful tool to model these pathways. By calculating the potential energy surface, researchers could determine the activation energies for each step, identify the rate-determining step, and predict the regioselectivity of the acylation.
Studies on the acylation of similar phenolic compounds have utilized computational methods to understand reaction mechanisms. For instance, the acylation of m-cresol (B1676322) was found to proceed through an initial esterification followed by a Fries rearrangement, with the mechanism being interpreted as intermolecular. researchgate.net Computational analysis of the acetylation of salicylic (B10762653) acid to form aspirin (B1665792) has also been performed, providing insights into the electronic changes and reactivity of the molecule. researchgate.netnih.gov These studies on analogous systems provide a solid framework for a future computational investigation into the specific reaction pathways involving this compound.
Structure-Property Relationships Derived from Theoretical Parameters
The physical, chemical, and biological properties of a molecule are intrinsically linked to its electronic and structural characteristics. Theoretical parameters, calculated using computational methods, can quantify these characteristics and help establish structure-property relationships. For this compound, while specific extensive QSAR (Quantitative Structure-Activity Relationship) studies are not published, we can analyze its computed properties and draw parallels from studies on related salicylic acid derivatives.
A variety of theoretical parameters for this compound can be computed. These descriptors are crucial for understanding its behavior at a molecular level.
Interactive Data Table of Theoretical Parameters for this compound
| Property | Value | Computational Method/Source |
| Molecular Weight | 180.16 g/mol | PubChem |
| XLogP3 | 1.8 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 2 | Cactvs 3.4.6.11 |
| Exact Mass | 180.04225873 Da | PubChem 2.1 |
| Topological Polar Surface Area | 77.8 Ų | Cactvs 3.4.6.11 |
| Heavy Atom Count | 13 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 224 | Cactvs 3.4.6.11 |
The relationship between these parameters and the compound's properties can be understood by examining studies on similar molecules. For instance, QSAR studies on acyl salicylic acid derivatives have shown that hydrophobicity (LogP) and total molecular energy (Etotal) are significant contributors to their biological activity. fip.org The LogP value of 1.8 for this compound suggests a moderate level of lipophilicity, which is often crucial for membrane permeability and interaction with biological targets.
Furthermore, the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting a molecule's reactivity. DFT studies on acetylsalicylic acid have highlighted that the HOMO is primarily localized on the benzene ring, indicating this region is susceptible to electrophilic attack. Similar calculations for this compound would likely reveal how the positions of the acetyl, hydroxyl, and carboxyl groups influence the electron distribution and, consequently, its reactivity and interaction with other molecules. The presence of both hydrogen bond donors (the hydroxyl and carboxyl groups) and acceptors (the carbonyl and hydroxyl oxygens) suggests the potential for strong intermolecular interactions, influencing properties like melting point and solubility. The intramolecular hydrogen bond between the 2-hydroxyl group and the acetyl group's carbonyl oxygen is also a key structural feature that would affect its conformation and acidity, a phenomenon extensively studied in other 2-hydroxybenzoyl compounds. acs.org
Derivatization Strategies and Analogue Synthesis in Chemical Research
Synthesis of Functionalized Esters and Amides
The carboxylic acid moiety of 3-acetyl-2-hydroxybenzoic acid is a primary target for derivatization, readily undergoing conversion to esters and amides. These transformations are fundamental in modifying the compound's polarity, solubility, and reactivity.
Esterification: Esters are commonly synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. jackwestin.comlibretexts.org For this compound, this reaction can be effectively carried out to produce various alkyl or aryl esters. A notable example is the synthesis of ethyl 3-acetyl-2-hydroxybenzoate, which is achieved by refluxing the parent acid in 6N ethanolic hydrogen chloride. google.comgoogle.com This straightforward method provides the corresponding ethyl ester, a key intermediate for further synthetic elaborations. google.comgoogle.com
Amidation: The formation of amides from carboxylic acids typically requires activation of the carboxyl group to overcome the low reactivity towards amines, which are basic and tend to form unreactive carboxylate salts. jackwestin.comresearchgate.net Common methods involve the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or converting the carboxylic acid to a more reactive intermediate, like an acyl chloride. jackwestin.comyoutube.com Once activated, the intermediate readily reacts with a primary or secondary amine to yield the desired amide. This strategy allows for the introduction of a wide range of substituents, including aliphatic, aromatic, and heterocyclic groups, thereby generating a diverse library of amide derivatives. researchgate.net
| Reaction Type | Reactants | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Esterification | This compound, Ethanol | 6N HCl, Reflux | Ethyl 3-acetyl-2-hydroxybenzoate | google.com, google.com |
| Amidation (General) | This compound, Primary/Secondary Amine | Coupling agent (e.g., DCC) or conversion to acyl chloride | N-substituted 3-acetyl-2-hydroxybenzamide | jackwestin.com, youtube.com |
Halogenation and Other Electrophilic Substitutions on the Aromatic Ring
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, allowing for the direct introduction of functional groups onto the benzene (B151609) ring. weebly.com The regiochemical outcome of such reactions on this compound is governed by the directing effects of the three existing substituents.
The phenolic hydroxyl group (-OH) is a strongly activating, ortho, para-directing group. The carboxylic acid (-COOH) and acetyl (-COCH₃) groups are both deactivating, meta-directing groups. In cases of competing directing effects, the powerful activating nature of the hydroxyl group typically dominates the reaction's regioselectivity. The positions ortho to the -OH group are C3 (occupied by the acetyl group) and C1 (occupied by the carboxyl group), while the para position is C5. Therefore, electrophilic attack is strongly favored at the C5 position. Hydroxylation of the closely related 2-hydroxybenzoic acid (salicylic acid) shows a strong preference for substitution at the 3- and 5-positions (ortho and para to the hydroxyl group). scielo.br
Common electrophilic substitution reactions include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like Br₂ in a suitable solvent.
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
For this compound, these reactions are predicted to yield the corresponding 5-substituted derivatives as the major products.
Introduction of Heterocyclic Moieties (e.g., Isoxazolines, Piperidine)
Attaching heterocyclic rings to the this compound framework can significantly alter its structural and biological properties. This can be achieved by leveraging the reactivity of its existing functional groups.
Isoxazolines: A common route to isoxazolines involves the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine (B1172632). nih.gov The acetyl group of this compound is a convenient starting point for this transformation. In fact, this compound is recognized as a key intermediate for the synthesis of 3'-carboxy-2'-hydroxychalcones. researchgate.net The synthesis proceeds in two main steps:
Claisen-Schmidt Condensation: The acetyl group undergoes a base-catalyzed condensation with an aromatic aldehyde to form a chalcone (B49325) derivative.
Cyclization: The resulting chalcone is then reacted with hydroxylamine hydrochloride in a basic medium, leading to the formation of a 5-substituted-3-(2-hydroxy-3-carboxyphenyl)isoxazoline ring system. nih.govresearchgate.net
Piperidine (B6355638): The introduction of a piperidine moiety can be accomplished through several strategies. nih.govnih.gov One of the most direct methods involves the formation of an amide bond between the carboxylic acid group of this compound and a piperidine-containing amine (e.g., 4-aminopiperidine (B84694) or piperidine itself, if a suitable linker is used). mdpi.com This approach, detailed in section 6.1, directly links the heterocyclic ring to the core structure via a stable amide linkage.
Structural Modifications at Carboxylic Acid and Phenolic Hydroxyl Positions
Beyond the synthesis of simple esters and amides, the carboxylic acid and phenolic hydroxyl groups are amenable to a range of other important chemical transformations.
Reactions at the Carboxylic Acid Position:
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com This converts the -COOH group to a -CH₂OH group, offering a new site for further functionalization.
Conversion to Acyl Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride. libretexts.orgyoutube.com Acyl chlorides are valuable intermediates for synthesizing esters and amides under milder conditions than direct methods. ualberta.ca
Reactions at the Phenolic Hydroxyl Position:
O-Alkylation (Ether Synthesis): The phenolic hydroxyl group can be converted into an ether through Williamson ether synthesis, reacting it with an alkyl halide in the presence of a base. This modification can serve as a permanent structural change or as a temporary protecting group strategy. For instance, the phenol (B47542) of this compound has been protected as a methoxymethyl (MOM) ether to prevent side reactions during subsequent synthetic steps.
Dehydroxylation: While more complex, the phenolic hydroxyl group can be removed and replaced with a hydrogen atom. This is typically a multi-step process involving initial conversion to an aryl ether (e.g., a pyridyl ether) followed by catalytic hydrogenolysis to cleave the C-O bond. google.com
| Functional Group | Reaction | Reagent(s) | Resulting Group | Reference |
|---|---|---|---|---|
| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol (-CH₂OH) | youtube.com |
| Carboxylic Acid | Acyl Halide Formation | SOCl₂ | Acyl Chloride (-COCl) | libretexts.org |
| Phenolic Hydroxyl | O-Alkylation (Etherification) | Alkyl Halide, Base | Ether (-OR) | |
| Phenolic Hydroxyl | Dehydroxylation | 1. 2-halopyridine 2. H₂, Pd/C | Hydrogen (-H) | google.com |
Design and Synthesis of Chemically-Relevant Analogs
The derivatization strategies discussed provide the tools for the rational design and synthesis of analogs of this compound with tailored properties. Phenolic acids and their derivatives are widely studied for their biological activities. nih.govnih.gov By systematically modifying the core structure, researchers can explore structure-activity relationships (SAR) to develop novel compounds for specific applications. nih.govresearchgate.net
A significant application of this compound is its use as a precursor in the synthesis of flavones, a class of compounds with a wide range of biological activities. researchgate.netcolab.ws The synthesis involves a multi-step sequence where the acetyl and hydroxyl groups are used to construct the chromone (B188151) ring system characteristic of flavones. Specifically, this compound is a key starting material for producing 8-carboxylated flavones, which have been investigated as potential anti-inflammatory and antitumor agents. researchgate.netcolab.ws This demonstrates a clear design strategy: using the this compound scaffold to build more complex, polycyclic structures that incorporate the key features of the parent molecule into a new chemical entity with enhanced biological function. The synthesis of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, which have shown antimicrobial activity, is another example of building upon a related structural motif to generate biologically active analogs. nih.gov
Coordination Chemistry and Metal Complexation
Ligand Design and Synthesis Using 3-Acetyl-2-hydroxybenzoic Acid Scaffolds
There is no available research on the specific design and synthesis of new ligands using this compound as a foundational scaffold. While the synthesis of related compounds has been documented, the use of this specific molecule as a building block for more complex ligands has not been reported.
Synthesis and Characterization of Metal Complexes
No specific methods for the synthesis of metal complexes with this compound have been published. Although general procedures for creating metal complexes with similar salicylate-type ligands are well-established, their direct application to and the resulting characterization of this compound complexes are absent from the literature.
Spectroscopic Probes for Metal-Ligand Interactions (e.g., UV-Vis, EPR)
There are no published UV-Vis, EPR, or other spectroscopic data pertaining to metal-ligand interactions for complexes of this compound. Such studies are crucial for understanding the electronic environment of the metal center and the nature of the coordination bond, but this information is not available for the specified compound.
Crystal Structure Determination of Metal Chelates
The crystal structures of metal chelates formed with this compound have not been determined or reported. X-ray crystallography data is essential for definitively establishing the coordination geometry, bond lengths, and angles within a metal complex, but no such data exists for this compound.
Chelation Modes and Stability of Complexes
Due to the lack of synthetic and structural data, the chelation modes of this compound with various metal ions have not been elucidated. Furthermore, there are no reports on the stability constants or thermodynamic studies of its metal complexes.
Metal-Ligand Reactivity Studies
Investigations into the reactivity of potential metal-ligand complexes involving this compound have not been conducted or published.
Applications in Chemical Sciences and Materials Chemistry
Role as a Chemical Precursor in Organic Synthesis
The unique combination of functional groups in 3-acetyl-2-hydroxybenzoic acid makes it a potentially valuable precursor for the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds. While specific literature on the synthetic applications of this compound is limited, its reactivity can be inferred from the well-documented chemistry of its constituent functional groups and analogous compounds.
The molecule offers three primary sites for chemical modification:
Carboxylic Acid Group: This group can readily undergo esterification, amidation, or reduction to an alcohol. It can also be converted to an acid chloride, a highly reactive intermediate for acylation reactions.
Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters. Its position ortho to a carbonyl group (from the acetyl moiety) and a carboxylic acid group influences its reactivity.
Acetyl Group: The ketone's carbonyl can undergo nucleophilic addition, condensation reactions (e.g., aldol, Knoevenagel), reduction to a secondary alcohol, or oxidation. The adjacent methyl group is susceptible to reactions such as halogenation under basic conditions.
The proximate arrangement of these groups allows for intramolecular cyclization reactions to form various heterocyclic systems. For instance, reactions involving the acetyl group and the phenolic hydroxyl group are common pathways to chromone (B188151) derivatives. Similarly, condensation reactions with hydrazines or hydroxylamines could lead to the formation of pyrazoles or isoxazoles fused to the benzene (B151609) ring.
The reactivity of this compound can be compared to that of 3-acetyl-4-hydroxycoumarin, a structurally related compound with a rich and well-documented synthetic utility. arabjchem.orgresearchgate.net Like this compound, 3-acetyl-4-hydroxycoumarin possesses an acetyl group adjacent to a hydroxyl group within a keto-enol system, making it a precursor for a variety of fused heterocyclic systems. Reactions of 3-acetyl-4-hydroxycoumarin with reagents like hydroxylamine (B1172632) and acid hydrazides lead to the formation of isoxazoles and hydrazones, respectively. arabjchem.org This suggests a similar potential for this compound to serve as a scaffold for diverse heterocyclic structures.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Product(s) |
| Carboxylic Acid (-COOH) | Esterification | Alkyl 3-acetyl-2-hydroxybenzoate |
| Amidation | 3-Acetyl-2-hydroxybenzamide | |
| Conversion to Acyl Chloride | 3-Acetyl-2-hydroxybenzoyl chloride | |
| Phenolic Hydroxyl (-OH) | Etherification | 3-Acetyl-2-alkoxybenzoic acid |
| Esterification | 3-Acetyl-2-(acetyloxy)benzoic acid | |
| Acetyl Group (-COCH₃) | Condensation | Chalcones, Schiff bases, Hydrazones, Oximes |
| Reduction | 3-(1-Hydroxyethyl)-2-hydroxybenzoic acid | |
| Multiple Groups | Intramolecular Cyclization | Chromone derivatives |
| Reaction with Hydrazines | Pyrazole-fused aromatic systems | |
| Reaction with Hydroxylamine | Isoxazole-fused aromatic systems |
Applications in Catalysis (e.g., as a Ligand in Metal-Catalyzed Reactions)
In the field of catalysis, this compound has the potential to act as a multidentate ligand for various metal ions. The ortho-hydroxybenzoic acid moiety is a classic bidentate chelating agent, capable of coordinating to a metal center through both the carboxylate oxygen and the phenolic oxygen, forming a stable six-membered ring. This chelation motif is well-known from its parent compound, salicylic (B10762653) acid, which forms stable complexes with a multitude of metal ions.
The presence of the acetyl group at the 3-position could further enhance its coordination capabilities. The carbonyl oxygen of the acetyl group could potentially participate in coordination, allowing the molecule to act as a tridentate ligand. This would depend on the specific metal ion and the geometric preferences of the resulting complex. The formation of stable metal complexes is a prerequisite for their use in catalysis, either as the active catalyst themselves or as precursors to catalytic species.
While direct catalytic applications of this compound complexes are not yet reported, the behavior of related ligands provides a basis for its potential. For example, metal complexes involving acetylsalicylic acid have been synthesized and studied. researchgate.net Furthermore, a wide range of transition metal complexes with various organic ligands are known to catalyze important organic transformations, such as oxidation, reduction, and carbon-carbon bond formation. The electronic properties of the this compound ligand, influenced by the electron-withdrawing acetyl and carboxyl groups and the electron-donating hydroxyl group, could be tuned to modulate the reactivity of a coordinated metal center.
Potential as a Building Block for Polymeric Materials or Supramolecular Assemblies
The trifunctional nature of this compound makes it a highly promising candidate as a monomer for the synthesis of functional polymers and as a building block for designing complex supramolecular architectures.
Polymeric Materials: The presence of both a hydroxyl and a carboxylic acid group allows this compound to undergo polycondensation reactions to form aromatic polyesters. Analogous monomers, such as 3-hydroxybenzoic acid, are used commercially to produce copolyesters. nih.gov In these applications, the meta-disposition of the functional groups introduces a "kink" into the polymer backbone, which disrupts chain packing, lowers the melting point, and improves the processability of otherwise rigid aromatic polymers like those made from 4-hydroxybenzoic acid. nih.govresearchgate.net It is conceivable that this compound could serve a similar role, with the added benefit of the acetyl group. This third functional group could be used for:
Post-polymerization modification: The acetyl group can be chemically altered after the polymer is formed, allowing for the introduction of new functionalities.
Cross-linking: The ketone can react to form cross-links between polymer chains, enhancing the thermal and mechanical properties of the material.
Altering solubility and thermal properties: The polar acetyl group would influence the polymer's solubility and glass transition temperature.
Supramolecular Assemblies: Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct ordered structures from smaller molecular components. Carboxylic acids are well-known for forming strong, directional hydrogen bonds, often resulting in dimeric structures. For instance, the isomer 3-acetylbenzoic acid crystallizes as a centrosymmetric dimer through hydrogen bonding between the carboxylic acid groups. researchgate.netnih.gov this compound possesses multiple hydrogen bond donors (-COOH, -OH) and acceptors (C=O from acid, C=O from ketone, -OH), making it an excellent candidate for forming intricate hydrogen-bonded networks. It could potentially form dimers, linear chains, or more complex two- or three-dimensional assemblies, possibly in co-crystals with other molecules. researchgate.net
Use in Advanced Analytical Chemistry Techniques (e.g., as a reference standard in novel methods)
In analytical chemistry, well-characterized, pure compounds are essential as reference standards for the development and validation of new analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These standards are used to confirm the identity and quantify the amount of a substance in a sample.
While there is no evidence of this compound being an established reference standard, its close structural relationship to salicylic acid (2-hydroxybenzoic acid) and acetylsalicylic acid suggests its potential in this regard. Salicylic acid and its related compounds are frequently used as analytical standards. medchemexpress.comnih.govusp.org
This compound could serve as a valuable tool in several analytical contexts:
Method Development: When developing chromatographic methods to separate complex mixtures of phenolic acids or aspirin (B1665792) metabolites, this compound could be used as a model compound to optimize separation conditions. vu.edu.aulcms.cz
Impurity Profiling: It could act as a reference standard for a potential impurity or degradation product in the synthesis of related pharmaceutical compounds.
Metabolic Studies: In studies investigating the metabolism of drugs containing a salicylic acid scaffold, this compound could be synthesized and used as a standard to identify potential new metabolites.
Internal Standard: In quantitative analysis, an internal standard (a compound added in a constant amount to all samples) is often used to improve precision. If this compound is not naturally present in the samples being analyzed and has similar chemical properties and chromatographic behavior to the analytes of interest, it could be a suitable candidate for an internal standard.
The development of a validated HPLC method for this compound itself would be the first step towards its potential use as a reference material in these advanced applications. nih.govekb.eg
Chemical Environmental Fate and Degradation Mechanisms
Photochemical Degradation Pathways and Kinetics
Photochemical degradation, or photolysis, is a key process in the environmental breakdown of organic compounds initiated by the absorption of light. For aromatic compounds like 3-Acetyl-2-hydroxybenzoic acid, this typically involves the generation of highly reactive species such as hydroxyl radicals (•OH) in the presence of photosensitizers (e.g., humic substances) or through advanced oxidation processes (AOPs) involving UV radiation.
Chemical Oxidation and Reduction Mechanisms
Chemical oxidation, particularly through advanced oxidation processes (AOPs), is a significant pathway for the degradation of aromatic carboxylic acids. These processes generate highly reactive hydroxyl radicals that can non-selectively oxidize organic compounds.
Oxidation: The Fenton process, which involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺), is a well-studied AOP for the degradation of compounds like 2-hydroxybenzoic acid. researchgate.net The primary oxidative mechanism is the hydroxylation of the aromatic ring, leading to the formation of dihydroxybenzoic acid intermediates. researchgate.net Subsequent oxidation leads to the opening of the aromatic ring and the formation of smaller aliphatic acids, which can ultimately be mineralized to carbon dioxide and water. acs.org
Another important AOP is the use of UV radiation in combination with H₂O₂. In this process, the photolysis of H₂O₂ generates hydroxyl radicals that initiate the degradation of the organic substrate. researchgate.net For 2-hydroxybenzoic acid, this process has been shown to be effective, with degradation following first-order kinetics. researchgate.net It is plausible that this compound would undergo similar oxidative degradation, with the acetyl group potentially being cleaved during the process.
Reduction: Information on the chemical reduction of this compound in environmental settings is scarce. In general, the reduction of benzoic acid derivatives is less common in the environment compared to oxidation. However, under anaerobic conditions, reductive transformations can occur. For instance, the reductive dehydroxylation of hydroxybenzoic acids has been observed in microbial systems, which could be considered a form of bioreduction.
Enzymatic Degradation Pathways (Focus on Chemical Transformations, not Biological Impact)
Microorganisms play a crucial role in the degradation of aromatic compounds through enzymatic pathways. While no studies have specifically investigated the enzymatic degradation of this compound, the degradation of other hydroxybenzoic acids is well-documented and provides a model for its potential biotransformation.
The initial step in the aerobic microbial degradation of hydroxybenzoic acids is typically hydroxylation of the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes. mdpi.comnih.gov This introduces a second hydroxyl group, making the ring more susceptible to cleavage. For example, 2-hydroxybenzoic acid can be hydroxylated to form gentisic acid (2,5-dihydroxybenzoic acid) or catechol. nih.gov
Following hydroxylation, the dihydroxylated intermediate undergoes ring fission, which is catalyzed by dioxygenase enzymes. This can occur through two main pathways:
Ortho-cleavage: The bond between the two hydroxyl-bearing carbon atoms is broken.
Meta-cleavage: The bond adjacent to one of the hydroxyl groups is cleaved.
These cleavage reactions result in the formation of aliphatic intermediates that can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov
Under anaerobic conditions, the enzymatic degradation of hydroxybenzoic acids follows different pathways. A common initial step is the activation of the carboxyl group to a coenzyme A (CoA) thioester. researchgate.netnih.gov This is followed by reductive dehydroxylation and subsequent reduction of the aromatic ring before cleavage. researchgate.net For this compound, a potential initial step could be the enzymatic hydrolysis of the acetyl group to yield 2,3-dihydroxybenzoic acid, which could then be further metabolized.
Identification of Chemical Transformation Products
Based on the degradation pathways of analogous compounds, several potential transformation products of this compound can be predicted.
During photochemical and chemical oxidation, the primary transformation products are likely to be hydroxylated derivatives. Attack by hydroxyl radicals would lead to the formation of various isomers of acetyl-dihydroxybenzoic acid. Further oxidation could lead to the cleavage of the acetyl group, forming dihydroxybenzoic acids such as 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. scielo.brmorressier.com Subsequent ring opening would produce smaller aliphatic acids, including maleic acid, fumaric acid, and oxalic acid, before complete mineralization. researchgate.net
In enzymatic degradation, initial hydroxylation would also lead to acetyl-dihydroxybenzoic acid intermediates. Decarboxylation is another possible transformation, which would lead to the formation of acetyl-phenols. Subsequent ring cleavage would generate aliphatic compounds. The specific nature of the transformation products would depend on the specific enzymes and microbial species involved.
A summary of potential transformation products is presented in the table below.
| Degradation Process | Potential Transformation Products |
| Photochemical Degradation | Acetyl-dihydroxybenzoic acids, Dihydroxybenzoic acids, Aliphatic acids |
| Chemical Oxidation | Acetyl-dihydroxybenzoic acids, Dihydroxybenzoic acids, Aliphatic acids |
| Enzymatic Degradation | Acetyl-dihydroxybenzoic acids, Dihydroxybenzoic acids, Catechols, Aliphatic acids |
Modeling of Chemical Degradation Processes in Various Environments
Modeling the chemical degradation of this compound in the environment is essential for predicting its persistence and potential exposure. Due to the lack of experimental data for this specific compound, modeling efforts would rely on data from structurally similar compounds and quantitative structure-activity relationship (QSAR) models.
Kinetic Modeling: The degradation of many organic pollutants in the environment can be described by pseudo-first-order kinetics. For the photochemical and chemical oxidative degradation of this compound, it is reasonable to assume that a first-order model would be appropriate to describe its disappearance over time. researchgate.net The rate constant (k) would be a key parameter, which would depend on environmental factors such as temperature, pH, and the concentration of reactive species. The Arrhenius equation could be used to model the effect of temperature on the degradation rate constant.
Mechanistic Modeling: Mechanistic models aim to describe the degradation process based on the underlying chemical reactions. For this compound, a mechanistic model for its photocatalytic degradation could be developed based on the identification of its transformation products. mdpi.com This would involve a series of reaction steps, including hydroxylation, deacetylation, and ring cleavage, each with its own rate constant.
Environmental Fate Models: Environmental fate models, such as fugacity models, can be used to predict the distribution and persistence of chemicals in different environmental compartments (air, water, soil, sediment). These models require input parameters such as the compound's physicochemical properties (e.g., water solubility, vapor pressure, octanol-water partition coefficient) and degradation rate constants in each compartment. While specific degradation rates for this compound are not available, they can be estimated using QSAR models based on its chemical structure.
Future Directions in Chemical Research of 3 Acetyl 2 Hydroxybenzoic Acid
Exploration of Novel Synthetic Methodologies
The synthesis of 3-Acetyl-2-hydroxybenzoic acid and its analogs is a foundational area for future research. While classical methods for acetylating hydroxybenzoic acids exist, future efforts will likely focus on developing more efficient, sustainable, and versatile synthetic routes.
Key Research Thrusts:
Green Chemistry Approaches: Future methodologies will likely move away from harsh reagents and solvents. Research could explore enzymatic catalysis or the use of solid acid catalysts to improve the environmental footprint of the synthesis. The development of syntheses in aqueous media or solvent-free conditions represents a significant goal.
Continuous Flow Synthesis: The application of microreactor or continuous flow technology could offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved purity, and safer reaction conditions compared to traditional batch processes.
Photocatalysis and Electrosynthesis: These modern synthetic techniques could open new pathways for the functionalization of the benzoic acid core, potentially allowing for the introduction of the acetyl group or other functionalities under mild conditions.
Combinatorial Synthesis: To efficiently explore the chemical space around this molecule, high-throughput and combinatorial approaches could be developed. rasayanjournal.co.in This would enable the rapid generation of a library of related compounds for screening in various applications.
Deeper Understanding of Intramolecular Hydrogen Bonding and Conformational Dynamics
The structure of this compound features hydroxyl and carbonyl groups in positions that can facilitate intramolecular hydrogen bonding. This non-covalent interaction is critical in determining the molecule's conformation, stability, and reactivity. Salicylic (B10762653) acid, a closely related compound, is known to form a strong intramolecular hydrogen bond. osti.gov
Future research should aim to elucidate the precise nature of these interactions in this compound. The presence of the acetyl group at the 3-position introduces an additional potential hydrogen bond acceptor and steric influence, leading to a more complex conformational landscape compared to salicylic acid.
Areas for Investigation:
Strength and Dynamics: Quantifying the strength of the intramolecular hydrogen bond(s) is a key objective. Techniques such as variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy in dilute solutions can provide insight into the thermodynamics and kinetics of hydrogen bond formation and breaking.
Conformational Preferences: A detailed study of the molecule's preferred conformations in different environments (gas phase, various solvents, solid state) is needed. The rotational barriers around the C-C and C-O single bonds will be influenced by the hydrogen bonding, and understanding these dynamics is crucial for predicting reactivity. rsc.org
Proton Transfer Dynamics: The potential for excited-state intramolecular proton transfer (ESIPT) is an intriguing area of research. This phenomenon, often observed in molecules with intramolecular hydrogen bonds, could lead to unique photophysical properties with applications in sensors or imaging agents.
Development of Advanced Spectroscopic Probes
A thorough characterization of this compound requires the application of a suite of advanced spectroscopic techniques. While standard methods provide basic structural information, more sophisticated probes are needed to understand its electronic structure and dynamic behavior.
Future Spectroscopic Studies:
| Spectroscopic Technique | Research Goal | Potential Findings |
| 2D NMR Spectroscopy | Elucidate complex proton and carbon environments and through-bond/through-space correlations. | Unambiguous assignment of all NMR signals; confirmation of conformational preferences and intramolecular interactions (e.g., NOESY). |
| Time-Resolved Spectroscopy | Investigate the dynamics of excited states and potential proton transfer events. | Characterization of transient species; understanding of photophysical pathways and quantum yields. |
| Chiroptical Spectroscopy | Study the properties of chiral derivatives or complexes. | Determination of absolute configuration; analysis of interactions with chiral environments. |
| Raman Spectroscopy | Provide detailed information on vibrational modes, complementing IR data. nih.gov | Analysis of low-frequency modes related to molecular framework and hydrogen bonding; confirmation of functional groups. nih.gov |
By developing a comprehensive spectroscopic profile, researchers can create a detailed "fingerprint" of the molecule, which is essential for quality control, reaction monitoring, and understanding its interactions with other chemical species.
Design of Highly Functionalized Derivatives for Specific Chemical Applications
The core structure of this compound serves as a versatile template for the design of new functional molecules. Derivatives of related hydroxybenzoic acids have shown a wide range of biological activities and material properties. nih.govfrontiersin.org Future research will focus on synthesizing and evaluating novel derivatives for targeted applications.
Potential Applications and Design Strategies:
Enzyme Inhibitors: Salicylic acid and its derivatives are well-known for their interaction with enzymes like cyclooxygenases (COX). nih.govresearchgate.net The unique substitution pattern of this compound could be exploited to design derivatives that target other enzymes, such as acetylcholinesterase, carbonic anhydrases, or sirtuins, with high selectivity. nih.govmdpi.comnih.gov
Antioxidants: The phenolic hydroxyl group imparts antioxidant potential. Research could focus on synthesizing derivatives with enhanced radical-scavenging capabilities by introducing additional hydroxyl groups or other electron-donating substituents to the aromatic ring.
Building Blocks for Complex Molecules: The compound's multiple functional groups make it an ideal starting material for the synthesis of more complex structures, such as flavanones, coumarins, or other heterocyclic systems with potential pharmacological relevance. mdpi.comscispace.com
Coordination Chemistry: The hydroxyl, carboxyl, and acetyl groups are all potential ligands for metal ions. Future work could explore the synthesis of metal complexes with interesting catalytic, magnetic, or photophysical properties.
Integration with Advanced Computational Methods for Predictive Chemistry
Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and reaction outcomes before embarking on extensive experimental work. nih.gov Integrating these methods will accelerate the exploration of this compound's chemical space.
Computational Approaches for Future Research:
Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including optimized molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), NMR chemical shifts, and electronic properties like HOMO-LUMO energies. researchgate.net These calculations can provide a deep understanding of the intramolecular hydrogen bonding and conformational preferences.
Molecular Docking and Dynamics: For derivatives designed as potential enzyme inhibitors, molecular docking simulations can predict binding modes and affinities within the active site of a target protein. nih.govmdpi.com Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of the ligand-protein complex over time.
Predictive Solubility Models: Machine learning and computational models can be employed to predict the solubility of this compound and its derivatives in various solvents, which is crucial for pharmaceutical formulation and process chemistry. nih.gov
Reaction Mechanism Elucidation: Computational methods can be used to map out the energy landscapes of potential synthetic reactions, helping to optimize reaction conditions and predict potential byproducts.
By combining these advanced computational methods with targeted experimental validation, future research on this compound can proceed more efficiently and rationally, unlocking its full potential in various fields of chemistry.
Q & A
Q. Q1: What are the primary synthetic routes for 3-Acetyl-2-hydroxybenzoic acid, and how are intermediates validated?
A:
- Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction between 3-iodobenzoic acid and arylboronic acids can yield substituted benzoic acid derivatives. For example, 3-phenylbenzoic acid is synthesized via this method using PdCl₂ as a catalyst .
- Esterification/Hydrolysis: Methyl esters (e.g., methyl 3-acetylsalicylate) are common intermediates. Hydrolysis of these esters under acidic or basic conditions produces the free acid. Purity is validated via HPLC (≥95%) and melting point analysis (e.g., mp 200–203°C for related analogs) .
- Key Validation Tools:
- HPLC-MS: To confirm molecular weight and purity.
- FTIR: To identify functional groups (e.g., hydroxyl at ~3200 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
Advanced Mechanistic Studies
Q. Q2: How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
A:
- Case Study: Anti-inflammatory vs. Antifungal Activity
- Anti-inflammatory: Structural analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid) mimic salicylic acid’s COX inhibition. Conflicting results may arise from substituent effects (e.g., electron-withdrawing groups reduce bioavailability) .
- Antifungal: Derivatives like 2,3-dihydroxybenzoic acid exhibit activity via chelation of essential metal ions in pathogens. Discrepancies in MIC values may stem from assay conditions (e.g., pH-dependent solubility) .
- Resolution Strategies:
- Dose-Response Curves: Quantify activity across concentrations.
- Computational Modeling: Use DFT to predict binding affinities and compare with experimental IC₅₀ values .
Analytical Method Development
Q. Q3: What chromatographic methods are optimal for separating this compound from structurally similar impurities?
A:
- HPLC Conditions:
- Validation Parameters:
Molecular Interaction Studies
Q. Q4: How do researchers investigate the interaction of this compound with biological macromolecules like DNA?
A:
- Spectroscopic Techniques:
- Thermodynamic Analysis:
- Van’t Hoff Equation: Calculate ΔH (enthalpy) and ΔS (entropy) from temperature-dependent binding constants .
Stability and Degradation Pathways
Q. Q5: What are the critical factors influencing the stability of this compound in aqueous solutions?
A:
- pH-Dependent Hydrolysis:
- Light Sensitivity:
Advanced Applications in Drug Design
Q. Q6: How can this compound serve as a scaffold for developing enzyme inhibitors?
A:
- Target Identification:
- COX-2 Inhibition: Docking studies show the acetyl group enhances hydrophobic interactions with the enzyme’s active site .
- Derivatization Strategies:
- Thioureido Derivatives: Introduce sulfur-containing groups (e.g., 3-[({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonothioyl)amino]benzoic acid) to improve metabolic stability .
- In Vitro Testing:
- Kinase Assays: Use fluorescence polarization to measure inhibition constants (Kᵢ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
